6-(2,3-Difluorophenoxy)hexan-1-ol
Description
6-(2,3-Difluorophenoxy)hexan-1-ol is a fluorinated aliphatic alcohol characterized by a hexan-1-ol backbone substituted with a 2,3-difluorophenoxy group at the sixth carbon. This structural motif combines the hydrophobicity of the aromatic difluorophenoxy moiety with the polar hydroxyl group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Notably, indicates that this compound was previously available from CymitQuimica but has since been discontinued, suggesting challenges in synthesis or niche applications.
Properties
IUPAC Name |
6-(2,3-difluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7,15H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNBIOHOGKBSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Structural Insights :
- Fluorine Substitution: The 2,3-difluorophenoxy group in the target compound contrasts with the 2,4-difluorophenoxy substituent in pamapimod derivatives (), where fluorine positioning affects electronic properties and binding affinity in kinase inhibitors. The 2,3-difluoro configuration may enhance steric hindrance compared to 2,4-substituted analogs.
- Hydrophobicity: The difluorophenoxy group increases hydrophobicity relative to benzyloxy-substituted analogs (), which could influence membrane permeability in biological systems .
Physicochemical Properties
| Property | This compound (Predicted) | 6-(2,4-Difluorophenoxy)hexan-1-ol | 1H,1H,2H,2H-Perfluorohexan-1-ol |
|---|---|---|---|
| LogP (Octanol-Water) | ~3.2 (moderate lipophilicity) | ~3.5 | >4.0 (highly lipophilic) |
| Solubility in Water | Low (<1 mg/mL) | Low | Very low (<0.1 mg/mL) |
| Boiling Point | ~250–270°C | ~260–280°C | ~180–200°C |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 | 1 |
Key Observations :
- Fluorination Impact : Perfluorohexan-1-ol () exhibits extreme hydrophobicity (LogP >4.0) due to fluorine’s electron-withdrawing effects, whereas the target compound’s LogP is moderated by the aromatic ring and hydroxyl group.
- Thermal Stability: The difluorophenoxy group likely increases thermal stability compared to non-fluorinated analogs like 6-(benzyloxy)hexan-1-ol ().
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